molecular formula C13H7F21O3 B12081808 Tris(1H,1H-heptafluorobutyl)orthoformate

Tris(1H,1H-heptafluorobutyl)orthoformate

Cat. No.: B12081808
M. Wt: 610.16 g/mol
InChI Key: IMTCRGNSRMBVIY-UHFFFAOYSA-N
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Description

Tris(1H,1H-heptafluorobutyl)orthoformate is a fluorinated orthoformate derivative characterized by three 1H,1H-heptafluorobutyl substituents attached to a central orthoformate core. Orthoformates are trivalent esters of orthoformic acid (HC(OH)₃), widely used in organic synthesis as formylating agents, protecting groups, and reaction mediators. The extensive fluorination in this compound enhances its thermal stability, chemical inertness, and hydrophobicity, making it suitable for specialized applications such as high-performance electrolytes in energy storage systems or fluorinated solvent formulations .

Properties

Molecular Formula

C13H7F21O3

Molecular Weight

610.16 g/mol

IUPAC Name

4-[bis(2,2,3,3,4,4,4-heptafluorobutoxy)methoxy]-1,1,1,2,2,3,3-heptafluorobutane

InChI

InChI=1S/C13H7F21O3/c14-5(15,8(20,21)11(26,27)28)1-35-4(36-2-6(16,17)9(22,23)12(29,30)31)37-3-7(18,19)10(24,25)13(32,33)34/h4H,1-3H2

InChI Key

IMTCRGNSRMBVIY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Tris(1H,1H-heptafluorobutyl)orthoformate typically involves the reaction of heptafluorobutyl alcohol with orthoformic acid esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the orthoformate ester. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(1H,1H-heptafluorobutyl)orthoformate undergoes various chemical reactions, including:

Scientific Research Applications

Tris(1H,1H-heptafluorobutyl)orthoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(1H,1H-heptafluorobutyl)orthoformate involves its ability to act as a fluorinating agent. The heptafluorobutyl groups can be transferred to other molecules, imparting fluorine’s beneficial properties, such as increased stability and resistance to metabolic degradation. This makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Fluorine Content Key Structural Features
Tris(1H,1H-heptafluorobutyl)orthoformate C₁₃H₉F₂₁O₃ (hypothetical) 21 F atoms Three perfluorobutyl (C₄F₇) groups
Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) C₇H₆F₉O₃ 9 F atoms Three trifluoroethyl (CF₃CH₂) groups
Triethyl orthoformate C₇H₁₆O₃ 0 F atoms Three ethyl (C₂H₅) groups
Tripropyl orthoformate C₁₀H₂₂O₃ 0 F atoms Three propyl (C₃H₇) groups
Diethyl phenyl orthoformate C₁₁H₁₆O₃ 0 F atoms Two ethyl groups + one phenyl ring

Key Observations :

  • Fluorination significantly impacts reactivity and stability. This compound’s perfluorobutyl groups confer superior chemical inertness compared to TFEO or non-fluorinated analogs like triethyl orthoformate .
  • Non-fluorinated orthoformates (e.g., triethyl or tripropyl) are more reactive in hydrolysis and formylation reactions due to the absence of electron-withdrawing fluorine substituents .

Physical and Chemical Properties

Property This compound Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) Triethyl Orthoformate
Boiling Point (°C) ~250–300 (estimated) 132–132 142–144
Solubility Low in polar solvents; high in fluorinated solvents Moderate in fluorinated solvents Miscible with common organic solvents
Thermal Stability Extremely high High Moderate
Reactivity Low (due to electron-withdrawing F) Moderate High

Data Sources :

  • TFEO’s boiling point is experimentally confirmed , while this compound’s properties are extrapolated based on fluorocarbon trends .
  • Triethyl orthoformate’s reactivity is well-documented in heterocyclic synthesis (e.g., forming pyrimidines and triazoles) .

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